3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Description

Systematic IUPAC Nomenclature and Molecular Formula

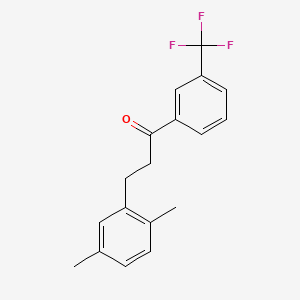

The compound 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one . This nomenclature reflects its structural features:

- A propan-1-one backbone (three-carbon chain with a ketone group at position 1).

- A 2,5-dimethylphenyl substituent attached to the third carbon of the propane chain.

- A 3-(trifluoromethyl)phenyl group bonded to the ketone carbonyl carbon.

The molecular formula is C₁₈H₁₇F₃O , with a molecular weight of 306.3 g/mol . The structural arrangement is further validated by its SMILES representation:

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F.

Registry Numbers and CAS Database Classification

This compound is uniquely identified across chemical databases through its CAS Registry Number (CAS RN) 898753-84-9 . The CAS Registry System, managed by the Chemical Abstracts Service (CAS), categorizes it under organic carbonyl compounds due to its ketone functional group. Additional registry identifiers include:

The EPA CompTox Chemicals Dashboard classifies it as a fluorinated organic compound , emphasizing the presence of the trifluoromethyl group.

| Registry Identifier | Value | Database |

|---|---|---|

| CAS RN | 898753-84-9 | PubChem |

| PubChem CID | 24726356 | PubChem |

| DSSTox ID | DTXSID80644749 | PubChem |

| Wikidata ID | Q82556620 | PubChem |

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDZOLLPTBYGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644749 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-84-9 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2,5-Dimethylbenzaldehyde : Provides the 2,5-dimethylphenyl moiety.

- 3-Trifluoromethylacetophenone : Supplies the trifluoromethyl-substituted phenyl ring and ketone functionality.

Synthetic Route

The synthesis typically involves a multi-step condensation reaction , often a Claisen-Schmidt condensation or related base-catalyzed aldol condensation, between the aldehyde and ketone precursors.

-

- Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.

- Solvents include ethanol or methanol.

- The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield.

-

- The base deprotonates the alpha-hydrogen of the acetophenone derivative, generating an enolate ion.

- The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxyketone intermediate.

- Subsequent dehydration yields the α,β-unsaturated ketone intermediate.

- Hydrogenation or further reduction steps may be applied if saturation of the double bond is required, depending on the target compound's exact structure.

Purification Techniques

- Recrystallization : Commonly used to purify the crude product by dissolving it in a suitable solvent at high temperature and then cooling to precipitate pure crystals.

- Column Chromatography : Employed for finer purification, separating the product from side products and unreacted starting materials based on polarity differences.

Detailed Process Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix 2,5-dimethylbenzaldehyde and 3-trifluoromethylacetophenone in ethanol or methanol. | Room temperature or mild heating |

| 2 | Add base catalyst (NaOH or KOH) to initiate condensation reaction. | Controlled pH, stirring for several hours |

| 3 | Monitor reaction progress by TLC or HPLC. | Reaction time varies, typically several hours |

| 4 | Quench reaction, isolate crude product by filtration or extraction. | Neutralize base, separate organic layer |

| 5 | Purify crude product by recrystallization or column chromatography. | Solvent choice critical for purity |

| 6 | Dry and characterize purified compound. | Confirm structure by NMR, MS, IR, and melting point |

Research Findings and Optimization

- The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is beneficial for pharmaceutical intermediates.

- Reaction yields are optimized by controlling the molar ratios of starting materials and the base concentration.

- Solvent polarity affects the reaction rate and product crystallinity; ethanol is preferred for balancing solubility and reaction kinetics.

- Purification by column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures yields high-purity product.

- Analytical techniques such as NMR spectroscopy confirm the substitution pattern and ketone functionality, while mass spectrometry verifies molecular weight.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Base catalyst | NaOH or KOH, 0.1–1.0 equivalents | Adjusted to optimize yield |

| Solvent | Ethanol or methanol | Ethanol preferred for recrystallization |

| Temperature | 20–60 °C | Room temperature sufficient; mild heating may improve rate |

| Reaction time | 4–24 hours | Monitored by TLC |

| Purification method | Recrystallization, column chromatography | Combined for best purity |

| Yield | Typically 60–85% | Dependent on reaction conditions |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug development targeting various diseases, including cancer.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, studies utilizing the MTT assay have shown that it can significantly reduce cell viability in human leukemia and canine osteosarcoma cells, demonstrating IC50 values ranging from 6 to 23 µg/mL depending on the cell line tested .

Materials Science

The compound is utilized in developing advanced materials with tailored properties. Its unique chemical structure allows it to act as a building block for synthesizing polymers and coatings with specific functionalities.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

Biological Studies

In biochemical assays, this compound is employed as a probe to study enzyme activity and protein interactions. Its ability to modulate enzyme functions makes it a valuable tool in understanding metabolic pathways.

Example of Enzyme Interaction

The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer progression. This inhibition can lead to reduced proliferation of cancer cells .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of the dimethylphenyl group can influence the compound’s binding affinity to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Substituent Effects on Bioactivity

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | IC₅₀ (PET Inhibition) | Key Application |

|---|---|---|---|---|

| 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone | 2,5-dimethylphenyl (3), -CF₃ (3') | ~308.3 | Not reported | Agrochemical research |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl (N-aryl) | ~307.3 | ~10 µM | Photosynthesis inhibitor |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluorophenyl (N-aryl) | ~315.2 | ~10 µM | Photosynthesis inhibitor |

Key Findings :

- Substituent Position : The 2,5-dimethylphenyl group in both compounds enhances lipophilicity and steric bulk, improving membrane permeability and target binding .

- Bioactivity Gap: While N-(2,5-dimethylphenyl) carboxamides exhibit strong PET-inhibiting activity (IC₅₀ ~10 µM), the bioactivity of this compound remains unquantified in published literature .

Comparison with Fluorinated Agrochemicals

Spiroxamine and spirotetramat (see ) share functional similarities with this compound, particularly in the use of fluorine-containing groups to modulate lipophilicity and metabolic stability.

Table 2: Fluorinated Agrochemicals Comparison

| Compound Name | Fluorine Substituent | Target Pathway | Maximum Residue Limit (MRL) |

|---|---|---|---|

| This compound | -CF₃ | Undefined (research use) | Not established |

| Spirotetramat | -CF₃ (spirocyclic) | Lipid biosynthesis | 0.3 ppm (cranberry) |

| Spiroxamine | -CF₃ (amine-linked) | Sterol biosynthesis | 3 ppm (animal commodities) |

Key Insights :

- The -CF₃ group in spirotetramat and spiroxamine contributes to their systemic mobility and resistance to enzymatic degradation, a property likely shared by this compound .

- Unlike spirotetramat, which has defined MRLs for agricultural use, the discontinued status of this compound limits its practical application .

Biological Activity

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of aromatic ketones and is characterized by a trifluoromethyl group and a dimethylphenyl substituent. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-(2,5-Dimethylphenyl)-1-(trifluoromethyl)propan-1-one

- Molecular Formula : C16H15F3O

- Molecular Weight : 292.29 g/mol

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. This interaction could modulate various signaling pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Investigations into related compounds have shown that they can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins . This suggests that this compound may also possess anticancer properties.

- Inhibition of Enzymatic Activity : Compounds with similar frameworks have been explored for their ability to inhibit specific enzymes involved in disease processes, which could be relevant for therapeutic applications .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against S. aureus and E. faecium | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial activity of derivatives containing the 2,5-dimethylphenyl scaffold showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for this compound to be developed further as an antimicrobial agent .

- Anticancer Research : In vitro studies demonstrated that structurally related compounds could inhibit cell growth in various cancer cell lines by activating apoptotic pathways. The mechanism involved downregulation of Bcl-xL and Bcl-2 proteins, suggesting a similar pathway may be explored for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves Friedel-Crafts acylation, where 2,5-dimethylbenzene reacts with a trifluoromethylpropiophenone precursor. Anhydrous AlCl₃ or FeCl₃ (1–2 equiv.) in dichloromethane at 0–5°C under nitrogen can promote electrophilic substitution. Post-reaction quenching with ice-HCl and purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:EtOAc). Adjust stoichiometry of the acyl chloride (1.1–1.3 equiv.) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (split due to dimethyl and trifluoromethyl substituents). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ -60 to -65 ppm.

- IR Spectroscopy : Look for C=O stretching at ~1680 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z calculated for C₁₈H₁₅F₃O (e.g., ~316.11). Cross-validate with PubChem-derived data for analogous trifluoromethyl ketones.

Q. How do the substituents (2,5-dimethylphenyl and trifluoromethyl) influence the compound’s physicochemical properties?

- Methodological Answer : The electron-donating methyl groups (2,5-dimethylphenyl) increase aromatic ring electron density, potentially enhancing solubility in non-polar solvents. The electron-withdrawing trifluoromethyl group reduces electron density at the ketone, increasing electrophilicity. Computational studies (DFT) can predict dipole moments and logP values to correlate with experimental solubility and reactivity. Compare with PubChem data for 3,4,5-trifluorobenzophenone to infer trends in melting points or stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to confirm melting points. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and compare XRD patterns to identify polymorphism. Validate purity via HPLC (C18 column, 70:30 MeOH:H₂O) with UV detection at 254 nm. Cross-reference with crystallographic data from analogous diaryl ketones.

Q. What computational strategies are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states for reactions like nucleophilic additions or reductions. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the ketone carbonyl is likely the most electrophilic center. Solvent effects (PCM models) and substituent electronic contributions (Hammett σ constants) should be included. Compare with experimental kinetic data to refine computational parameters.

Q. How can researchers design experiments to probe the compound’s stability under varying thermal or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 50°C, 75°C, and 100°C in sealed vials under inert atmosphere. Analyze degradation products via GC-MS every 24 hours.

- Photolytic Stability : Expose to UV light (λ = 254 nm) in a photoreactor and monitor using HPLC. Quench reactive intermediates (e.g., radicals) with TEMPO. Correlate degradation pathways with TD-DFT calculations of excited-state behavior.

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing conflicting results in synthetic yield optimization?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Use a central composite design (CCD) with ANOVA to identify significant factors. For example, a 2³ factorial design can isolate the effect of AlCl₃ concentration vs. reaction time. Validate models with triplicate runs and report confidence intervals (95% CI).

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Re-optimize computational parameters (e.g., basis set, solvent model) to match experimental conditions. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods with the B3LYP/6-311+G(d,p) level. If deviations persist (>0.3 ppm for ¹H NMR), consider dynamic effects (e.g., conformational averaging) via molecular dynamics (MD) simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.